molecular formula C18H19N3O4 B4072710 N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide

N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide

Cat. No.: B4072710
M. Wt: 341.4 g/mol
InChI Key: GPWITPDSWXIBBV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitro group, and a pyrrolidinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide bond formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions include amine derivatives, substituted benzamides, and various functionalized aromatic compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 3-methoxyphencyclidine
  • Methoxetamine
  • 3-methoxyphenyl analogues of phencyclidine

Comparison: N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-6-4-5-13(11-15)19-18(22)16-12-14(21(23)24)7-8-17(16)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWITPDSWXIBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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